molecular formula C7H4ClF3O B3104417 1-(Chlorodifluoromethoxy)-3-fluorobenzene CAS No. 147992-30-1

1-(Chlorodifluoromethoxy)-3-fluorobenzene

Cat. No.: B3104417
CAS No.: 147992-30-1
M. Wt: 196.55 g/mol
InChI Key: BNHBSZXFFSTVHU-UHFFFAOYSA-N
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Description

1-(Chlorodifluoromethoxy)-3-fluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorodifluoromethoxy group and a fluorine atom

Scientific Research Applications

1-(Chlorodifluoromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chlorodifluoromethoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Fluorophenol+ChlorodifluoromethaneK2CO3,RefluxThis compound\text{3-Fluorophenol} + \text{Chlorodifluoromethane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Fluorophenol+ChlorodifluoromethaneK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Chlorodifluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorodifluoromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic acid groups onto the benzene ring. These reactions are usually conducted under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or thioethers.

    Electrophilic Aromatic Substitution: Products include nitro- or sulfonic acid-substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(Chlorodifluoromethoxy)-3-fluorobenzene involves its interaction with various molecular targets. The presence of the fluorine atom and the chlorodifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chlorodifluoromethoxy)-4-nitrobenzene
  • 1-(Chlorodifluoromethoxy)-2-fluorobenzene
  • 1-(Chlorodifluoromethoxy)-3-chlorobenzene

Uniqueness

1-(Chlorodifluoromethoxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom and the chlorodifluoromethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-2-5(9)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHBSZXFFSTVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Reactant of Route 2
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Reactant of Route 3
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Reactant of Route 4
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Reactant of Route 5
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Reactant of Route 6
1-(Chlorodifluoromethoxy)-3-fluorobenzene

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